Comparison of Structural and Physicochemical Properties of Fumaric Acid Derivatives
The selection of 2,3-dimethylfumaric acid for a specific chemical or biological experiment must first consider its baseline structural differences from fumaric acid and its clinically relevant esters. As a dicarboxylic acid, it is the free acid form, whereas DMF and MMF are ester prodrugs. This key difference impacts fundamental properties like membrane permeability and solubility. Commercial vendor data indicates a typical purity specification of ≥95% to 99% for the research-grade material . This information is essential for establishing the material's identity and quality for any experimental workflow, but does not constitute evidence of functional differentiation for biological activity.
| Evidence Dimension | Structural Identity and Commercial Purity |
|---|---|
| Target Compound Data | Molecular Formula: C6H8O4; Molecular Weight: 144.13 g/mol; Commercial Purity: 95% - 99% . |
| Comparator Or Baseline | Fumaric Acid (C4H4O4, MW 116.07 g/mol); Dimethyl Fumarate (DMF, C6H8O4, MW 144.13 g/mol, but an ester). |
| Quantified Difference | Target compound differs from fumaric acid by two methyl groups (Δ MW +28.06 g/mol). Target compound is an isomer of DMF, being the free diacid rather than a dimethyl ester. |
| Conditions | Vendor analytical specification (HPLC/GC) . |
Why This Matters
This data establishes the chemical identity and baseline quality specifications required for procurement, confirming the user is obtaining the correct material.
